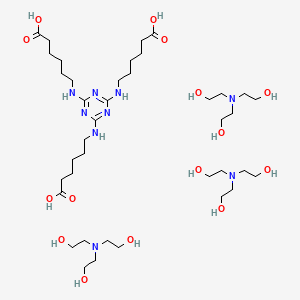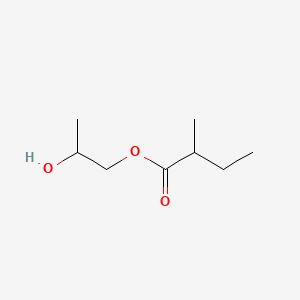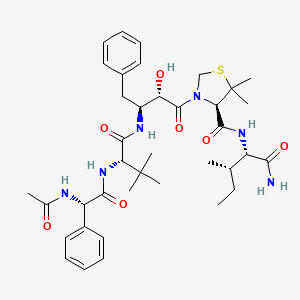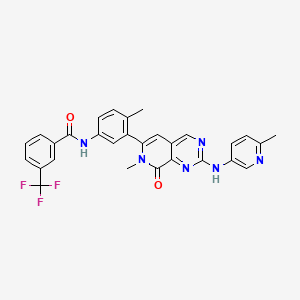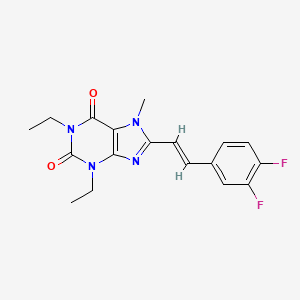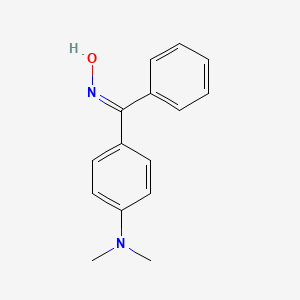
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is a chemical compound with the molecular formula C15H16N2O It is known for its unique structural features, including the presence of a dimethylamino group and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime typically involves the reaction of (4-(Dimethylamino)phenyl)phenylmethanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
- Dissolve (4-(Dimethylamino)phenyl)phenylmethanone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of (4-(Dimethylamino)phenyl)phenylmethanone.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenol: Shares the dimethylamino group but lacks the oxime functionality.
(4-(Dimethylamino)phenyl)phenylmethanone: Lacks the oxime group but has a similar aromatic structure.
Uniqueness
(E)-(4-(Dimethylamino)phenyl)phenylmethanone oxime is unique due to the presence of both the dimethylamino and oxime groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
2998-94-9 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(NE)-N-[[4-(dimethylamino)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-10-8-13(9-11-14)15(16-18)12-6-4-3-5-7-12/h3-11,18H,1-2H3/b16-15+ |
InChI-Schlüssel |
BWFJUJNDYYZWQU-FOCLMDBBSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




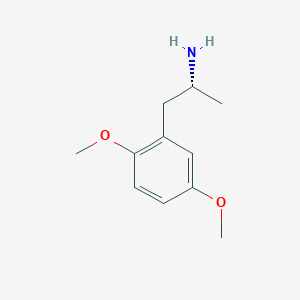

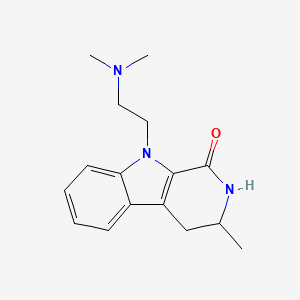
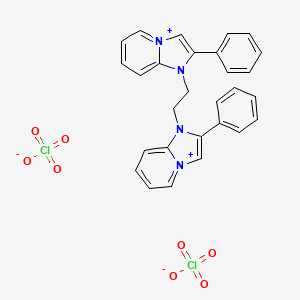
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
